molecular formula C12H15Br2N5O B14978275 N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B14978275
M. Wt: 405.09 g/mol
InChI Key: MPOCWWPEOCXGJP-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound characterized by the presence of bromine, methoxy, benzyl, propyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of the 3,5-dibromo-2-methoxybenzyl precursor. This precursor is then reacted with a propyl-tetrazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include brominating agents, methoxy group donors, and tetrazole-forming reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, methoxylation, and tetrazole formation, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the bromine or methoxy groups.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dibromo-2-methoxybenzyl)-L-alanine
  • 3,5-dibromo-2-methoxybenzyl alcohol
  • N-(3,5-Dibromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine

Uniqueness

N-(3,5-dibromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15Br2N5O

Molecular Weight

405.09 g/mol

IUPAC Name

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C12H15Br2N5O/c1-3-4-19-17-12(16-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

MPOCWWPEOCXGJP-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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